6-Phenyl-2-piperazinone hydrochloride chemical properties
6-Phenyl-2-piperazinone hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Handling of 6-Phenyl-2-piperazinone Hydrochloride
Introduction
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in pharmacologically active compounds.[1] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at opposing positions, provides a versatile framework for developing agents that target a wide array of biological systems, particularly neurotransmitter receptors in the central nervous system (CNS).[2] Within this class, 6-Phenyl-2-piperazinone hydrochloride emerges as a pivotal synthetic intermediate. Its structure combines the rigid piperazinone core with a phenyl substituent, and the secondary amine offers a reactive handle for extensive functionalization.
As a Senior Application Scientist, this guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a synthesized understanding of the compound's properties, offering causal explanations for experimental protocols and handling procedures. The objective is to equip scientists with the necessary technical knowledge to utilize this valuable building block effectively and safely in their research endeavors.
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of any chemical research. 6-Phenyl-2-piperazinone hydrochloride's identity is defined by its specific structure and associated identifiers. It is crucial to distinguish it from its isomer, 1-Phenyl-piperazin-2-one hydrochloride, which has a different substitution pattern and may exhibit distinct properties.
Chemical Structure:
Caption: Structure of 6-Phenyl-2-piperazinone Hydrochloride
Table 1: Chemical Identifiers
| Property | Value | Source |
| Chemical Name | 6-Phenyl-piperazin-2-one hydrochloride | - |
| Molecular Formula | C₁₀H₁₂N₂O · HCl | [3] |
| Molecular Weight | 212.68 g/mol | [4] |
| CAS Number (Free Base) | Not readily available for 6-phenyl isomer | - |
| Related Isomer CAS | 90917-86-5 (for 1-Phenyl-piperazin-2-one HCl) | [4] |
Table 2: Physicochemical Properties
| Property | Observation | Rationale / Comments |
| Appearance | Expected to be a white to off-white or beige solid/powder. | Based on related compounds like its 1-phenyl isomer.[4] The solid state is typical for organic salts. |
| Solubility | Expected to have good solubility in polar protic solvents like water and ethanol; soluble in DMSO. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base, which is crucial for biological assays and some reaction conditions.[5][6] |
| Purity | Commercially available with purity typically >95%. | [3] |
| Storage Temperature | Recommended storage at 0-8°C. | [4] |
Chemical Profile: Stability and Reactivity
Understanding the stability and reactivity of 6-Phenyl-2-piperazinone hydrochloride is fundamental to its successful application in synthesis and research.
Stability The compound is generally stable under normal, controlled laboratory conditions.[7] However, like many piperazine derivatives, it possesses liabilities that must be managed:
-
Hygroscopicity: The molecule can readily absorb water from the atmosphere.[8] This can affect weighing accuracy and potentially introduce water into moisture-sensitive reactions.
-
Light Sensitivity: Exposure to light can promote degradation over time.[7][8]
-
Air Sensitivity: The secondary amine is susceptible to oxidation and can react with atmospheric carbon dioxide.[7][9]
The causality behind these sensitivities lies in the lone pair of electrons on the nitrogen atoms and the overall molecular structure. To ensure long-term integrity, the compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).[7][8]
Reactivity The molecule's reactivity is dominated by the secondary amine at the N4 position, as the N1 amine is part of a less reactive amide (lactam) bond.
-
Basicity: The N4 nitrogen is basic and is the site of protonation that forms the hydrochloride salt. This acidic proton can be removed by a stronger base to liberate the free-base form for subsequent reactions.
-
Nucleophilicity: The N4 amine is a potent nucleophile, making it the primary site for synthetic modification. It readily undergoes N-alkylation and N-acylation reactions, which is the key to its utility as a building block.[10]
-
Incompatibilities: The compound should not be mixed with strong oxidizing agents, strong acids (beyond its salt form), acid anhydrides, or acid chlorides, as these can lead to vigorous and uncontrolled reactions.[8]
Role as a Synthetic Intermediate in Drug Development
The primary value of 6-Phenyl-2-piperazinone hydrochloride lies in its role as a versatile scaffold for building more complex molecules, particularly those targeting the CNS. The N4 secondary amine serves as a strategic attachment point for introducing various side chains, which allows for the systematic exploration of a drug candidate's structure-activity relationship (SAR).
The process involves deprotonating the hydrochloride salt to yield the free base, which then acts as a nucleophile in reactions with various electrophiles (e.g., alkyl halides, epoxides, acyl chlorides). This allows for the creation of a diverse library of compounds that can be screened for desired pharmacological activity, such as serotonin reuptake inhibition or receptor antagonism.[11]
Caption: Role as a key intermediate in drug discovery.
Analytical Characterization Protocols
Rigorous analytical chemistry is non-negotiable for ensuring the identity, purity, and quality of a research compound. A multi-pronged approach using chromatography and spectroscopy provides a self-validating system for characterization.
Protocol 4.1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Expertise & Causality: RP-HPLC is the gold standard for assessing the purity of moderately polar organic molecules like this one. The method separates the target compound from less polar (longer retention) and more polar (shorter retention) impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The acidic modifier in the mobile phase ensures the piperazine nitrogen is protonated, leading to sharp, symmetrical peak shapes.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of 6-Phenyl-2-piperazinone hydrochloride and dissolve in 1 mL of mobile phase or a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of (A) 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water and (B) Acetonitrile.
-
Gradient: A typical starting condition would be 95% A / 5% B, ramping to 5% A / 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the phenyl group absorbs strongly, typically around 240-254 nm.[6]
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: Integrate the area of all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Trustworthiness: To validate the protocol, a system suitability test should be performed. This involves injecting a standard multiple times to ensure reproducibility of retention time, peak area, and theoretical plates, confirming the system is performing correctly before analyzing samples.
Protocol 4.2: Structural Confirmation Workflow
Expertise & Causality: While HPLC confirms purity, it does not definitively prove structure. A combination of mass spectrometry (for molecular weight) and NMR spectroscopy (for atomic connectivity) is required for unambiguous structural confirmation. The following workflow is standard practice in synthetic and medicinal chemistry.
Caption: Standard workflow for structural confirmation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal. The expected observation is the protonated molecular ion [M+H]⁺ for the free base at m/z 177.10, confirming the molecular weight.[3]
-
NMR Spectroscopy:
-
¹H NMR: Should reveal characteristic signals for the phenyl group (typically a multiplet between 7.0-7.5 ppm integrating to 5 protons) and distinct signals for the protons on the piperazinone ring.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon (lactam) signal downfield (~170 ppm).
-
Safety, Handling, and Storage
Given the potential for piperazine derivatives to be toxic and corrosive, strict adherence to safety protocols is mandatory.[12] The information below is synthesized from safety data sheets of closely related piperazine compounds.
Table 3: Hazard Summary
| Hazard Type | Description | Precautionary Action |
| Acute Toxicity | May be harmful or toxic if swallowed, inhaled, or in contact with skin.[7] | Avoid creating dust.[7] Do not eat, drink, or smoke when handling.[7] Wash hands thoroughly after use.[12] |
| Skin/Eye Damage | Can cause skin irritation or severe eye damage.[13] | Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles/face shield).[12][14] |
| Respiratory Irritation | May cause respiratory irritation if dust is inhaled.[13] | Use only in a well-ventilated area or under a chemical fume hood.[12] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated laboratory. A chemical fume hood is required for handling larger quantities or when generating dust.[12] Eyewash stations and safety showers must be readily accessible.[8]
-
Personal Protective Equipment (PPE):
Storage and Disposal:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[7][8][14] Protect from moisture and direct sunlight.[7][8] For maximum stability, store under an inert gas.[7]
-
Disposal: This material and its container must be disposed of as hazardous waste. Contact a licensed professional waste disposal service and follow all local, regional, and national regulations.[12] Do not empty into drains.[12]
Conclusion
6-Phenyl-2-piperazinone hydrochloride is more than just a chemical; it is a precisely designed tool for innovation in drug discovery. Its value is derived from a combination of its stable, easy-to-handle salt form and the highly reactive secondary amine that serves as a gateway for synthetic diversification. By understanding its physicochemical properties, reactivity, and analytical profile, and by adhering strictly to the outlined safety and handling protocols, researchers can fully leverage this compound's potential to build the next generation of CNS-active therapeutic agents.
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